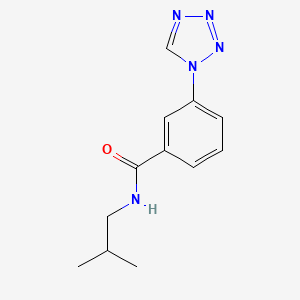

N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide

Description

N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole moiety at the 3-position of the phenyl ring and a 2-methylpropyl (isobutyl) group attached to the amide nitrogen. The tetrazole group, a five-membered aromatic heterocycle with four nitrogen atoms, serves as a potent hydrogen-bond acceptor, enhancing interactions with biological targets such as enzymes or receptors . This compound’s structural framework is frequently explored in medicinal chemistry, particularly for optimizing pharmacokinetic properties and target affinity.

Properties

IUPAC Name |

N-(2-methylpropyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-9(2)7-13-12(18)10-4-3-5-11(6-10)17-8-14-15-16-17/h3-6,8-9H,7H2,1-2H3,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLQVEYRQXQFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC(=CC=C1)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the cyclization of 5-amino-1H-tetrazole with sodium azide and triethyl orthoformate in glacial acetic acid . This method can be adapted to introduce the 2-methylpropyl group and the benzamide moiety through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions.

Reduction: The benzamide moiety can be reduced to the corresponding amine.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the tetrazole ring.

Reduction: Amines derived from the reduction of the benzamide moiety.

Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The benzamide moiety can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular features of N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide and its analogs:

Key Observations:

- Substituent Diversity : The amide nitrogen substituent varies significantly, influencing hydrophobicity (e.g., isobutyl in the target compound) vs. aromaticity (e.g., pyridin-4-yl ).

- Tetrazole Position : The tetrazole’s position on the phenyl ring (C3 vs. C2) affects steric and electronic interactions with targets. For example, C2-substituted tetrazoles may alter binding geometry compared to C3 analogs .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Higher molecular weights (e.g., 431.5 in ) may limit blood-brain barrier penetration but improve target affinity through extended binding interfaces .

- Solubility : Sulfonyl and tetrazole groups () enhance hydrophilicity, whereas isobutyl (target compound) and benzimidazole () increase lipophilicity .

- Metabolic Stability : Fluorine substitution () reduces oxidative metabolism, while tetrazole’s aromaticity resists enzymatic degradation .

Biological Activity

N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its bioisosteric properties, often mimicking carboxylic acids. This structural characteristic enhances its ability to interact with various biological targets, including enzymes and receptors. The 2-methylpropyl group contributes to the lipophilicity of the molecule, facilitating membrane penetration and intracellular access.

Research indicates that this compound may exert its effects through several mechanisms:

- Enzyme Inhibition : The tetrazole moiety can inhibit enzymes involved in metabolic pathways, potentially affecting nitrogen metabolism and other biochemical processes .

- Neurotransmitter Modulation : Preliminary studies suggest interactions with serotonin receptors, which may be relevant for treating psychiatric disorders .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various pathogens, indicating potential use in treating infections .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. Below is a summary of key findings:

| Activity | IC50 (µM) | Cell Line/Target | Mechanism |

|---|---|---|---|

| Enzyme Inhibition | 7.4 | Various Enzymes | Competitive inhibition |

| Antimicrobial | 5.0 | E. coli | Disruption of cell wall synthesis |

| Neurotransmitter Interaction | Not quantified | Serotonin Receptors | Modulation of receptor activity |

These studies highlight the compound's potential as a multi-targeted therapeutic agent.

Case Studies

- Anticancer Potential : A study indicated that derivatives of benzamides similar to this compound showed cytotoxicity against Hep3B liver cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin . This suggests its potential application in oncology.

- Psychiatric Disorders : Research has pointed towards the compound's interaction with serotonin receptors, which could be beneficial in developing treatments for mood disorders such as depression .

Future Directions

Further research is essential to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in living organisms.

- Mechanistic Studies : To clarify how the compound interacts with specific molecular targets.

- Toxicology Assessments : To evaluate safety profiles for potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for N-(2-methylpropyl)-3-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling 3-(1H-tetrazol-1-yl)benzoic acid with 2-methylpropylamine using carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous DMF or dichloromethane. Catalytic DMAP may enhance reaction efficiency. Post-synthesis purification employs recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Optimization requires monitoring via TLC and adjusting stoichiometry (1.2:1 acid/amine ratio) and temperature (0–25°C) to suppress side reactions like tetrazole ring oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H/C NMR to verify substituent positions (e.g., tetrazole proton at δ 9.2–9.5 ppm, benzamide carbonyl at δ 165–168 ppm).

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation ([M+H] ≈ 287.3 g/mol).

- FT-IR : Absorption bands for amide C=O (~1650 cm) and tetrazole ring (~1450 cm) .

Q. What preliminary biological assays are recommended to screen this compound for activity?

- Methodological Answer : Start with:

- Enzyme Inhibition Assays : Target kinases or proteases due to tetrazole’s metal-binding capacity. Use fluorescence-based substrates (e.g., FRET peptides) at 10–100 µM compound concentration.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) with IC determination .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzamide core influence the biological activity and reactivity of this compound?

- Methodological Answer : Substituent effects can be studied via:

- Computational Modeling : DFT calculations (e.g., Gaussian) to map electron density at the tetrazole N1 position, correlating with binding affinity.

- Comparative SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -Cl, -CF) or bulky groups (e.g., -Ph) and test enzyme inhibition. For example, fluorinated analogs () show enhanced metabolic stability but reduced solubility .

Table 1 : Substituent Effects on Activity

| Substituent | Electronic Effect | Biological Activity (IC, µM) |

|---|---|---|

| -H | Neutral | 45.2 ± 3.1 |

| -Cl | Withdrawing | 28.7 ± 2.5 |

| -OCH | Donating | >100 |

Q. How can researchers resolve contradictions in biological data for this compound across different assay systems?

- Methodological Answer : Discrepancies often arise from assay conditions. Mitigate via:

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and serum-free media to minimize interference.

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific binding.

- Metabolic Stability Tests : Liver microsome assays (human/rat) to assess compound degradation rates, which may explain variable in vivo/in vitro results .

Q. What strategies are effective for improving the aqueous solubility of this compound without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate or PEG groups at the tetrazole N2 position, which hydrolyze in vivo.

- Co-Crystallization : Use co-solvents (e.g., cyclodextrins) during crystallization to enhance solubility (test via phase solubility diagrams).

- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts, monitoring stability via accelerated aging studies (40°C/75% RH) .

Mechanistic and Interaction Studies

Q. What molecular dynamics (MD) approaches elucidate the binding mechanism of this compound to its target?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., Akt kinase). Focus on hydrogen bonds between tetrazole and Arg273/Lys179 residues.

- Free Energy Perturbation (FEP) : Calculate binding free energy changes for analogs with modified alkyl chains.

- WaterMap Analysis : Identify hydrophobic pockets occupied by the 2-methylpropyl group .

Q. How can researchers validate the role of this compound in modulating signaling pathways like Akt-mTOR?

- Methodological Answer :

- Western Blotting : Track phosphorylation levels of Akt (Ser473) and mTOR (Ser2448) in treated vs. untreated cells.

- CRISPR Knockout Models : Generate Akt1/2 KO cell lines to confirm target specificity.

- Pathway Enrichment Analysis : RNA-seq to identify downstream genes (e.g., HIF-1α, VEGF) regulated post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.